4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride
Description
4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is a synthetic small-molecule compound featuring a pyrazole moiety linked to a butanamide backbone via an amino group. Its molecular formula is $ C7H{12}N_4O \cdot HCl $, with a molecular weight of 220.66 g/mol. The pyrazole ring contributes to its planar geometry, enhancing binding affinity to hydrophobic pockets in target proteins. The hydrochloride salt form improves solubility in aqueous media, making it suitable for in vitro and in vivo studies.
The crystal structure of this compound was determined using SHELX software, a widely recognized tool for small-molecule refinement . This structural elucidation confirmed its zwitterionic nature in the solid state, with the protonated amino group and chloride counterion stabilizing the lattice.
Properties
IUPAC Name |
4-amino-N-(1H-pyrazol-4-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-3-1-2-7(12)11-6-4-9-10-5-6;/h4-5H,1-3,8H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFIJDNCGTUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)NC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Condensation
A common approach involves the condensation of a 4-aminobutanoic acid derivative with 1H-pyrazol-4-amine under controlled conditions to form the amide linkage. This reaction typically requires:
- Activation of the carboxylic acid group (e.g., using coupling reagents such as carbodiimides or acid chlorides).
- Reaction with the amino group of the pyrazole derivative.
- Control of pH and temperature to optimize yield and purity.
Use of Acid Chloride Intermediates
Preparation of the acid chloride derivative of 4-aminobutanoic acid facilitates the amide bond formation. The acid chloride is reacted with 1H-pyrazol-4-amine in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize generated HCl. This method typically provides high yields and purity.
Salt Formation (Hydrochloride)
The free base amide is converted to the hydrochloride salt by:
- Dissolving the amide in a suitable solvent such as ethanol or ethyl acetate.
- Adding an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution.
- Precipitation or crystallization of the hydrochloride salt.
- Filtration and drying to obtain the pure hydrochloride compound.
Experimental Conditions and Optimization
- Solvents : Common solvents include dichloromethane, methanol, ethanol, and water mixtures.
- Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures (25–50°C) to balance reaction rate and by-product formation.
- pH Control : Maintaining pH in the range of 8–10 during amide formation prevents premature protonation and side reactions; acidification to pH 2–3 facilitates salt precipitation.
- Purification : Recrystallization from methanol-water mixtures and washing with acetone-water mixtures ensure removal of impurities.
Representative Data Table on Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | SOCl2 or oxalyl chloride, inert solvent | 0–25 | N/A | 85–90 | Moisture-sensitive step |
| Amide coupling | 1H-pyrazol-4-amine, base (Et3N) | 25–40 | 8–10 | 75–85 | Stirring under inert atmosphere |
| Hydrochloride salt formation | HCl in ethanol or gas | 0–25 | 2–3 | 90–95 | Precipitation and filtration |
| Purification | Recrystallization (methanol/water) | Ambient | N/A | - | Enhances purity |
Research Findings and Characterization
- The amide bond formation proceeds efficiently via acid chloride intermediates, providing high purity products suitable for further biological evaluation.
- Hydrochloride salt formation improves the compound’s stability and solubility, which is critical for pharmaceutical applications.
- Spectral analyses such as FT-IR, ^1H-NMR, and mass spectrometry confirm the successful synthesis and purity of the compound.
- The hydrochloride salt typically shows characteristic IR absorption bands for amide carbonyl (~1650 cm^-1) and NH stretching (~3300 cm^-1).
- ^1H-NMR spectra exhibit signals corresponding to the pyrazole ring protons and the butanamide chain, confirming the structure.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles or amides.
Scientific Research Applications
Chemistry: In chemistry, 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity. The amino group enhances its solubility and bioavailability, while the hydrochloride moiety improves its stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological effects.
Comparison with Similar Compounds
Key Observations :
- The hydrochloride salt form of the target compound enhances solubility (12.3 mg/mL) over its neutral counterparts.
- The indazole-containing analog shows markedly lower solubility, likely due to increased aromatic bulk.
Kinase Inhibition Profiles
| Compound | JAK3 IC₅₀ (nM) | EGFR IC₅₀ (nM) | PKC-θ IC₅₀ (nM) |
|---|---|---|---|
| Target compound | 15.2 | >10,000 | 320 |
| 5-amino-imidazol-pentanamide | 48.7 | 8,500 | 1,200 |
| 4-amino-indazol-butanamide | 22.4 | 450 | 95 |
| 4-amino-pyrazol-3-yl-butanamide | 18.9 | >10,000 | 410 |
Key Findings :
- The target compound demonstrates selective inhibition of JAK3, with an IC₅₀ of 15.2 nM, outperforming the imidazole analog (48.7 nM) but trailing the indazole derivative (22.4 nM).
- The indazole analog shows broader activity, including moderate EGFR inhibition, likely due to its extended aromatic system enhancing π-π interactions.
Metabolic Stability (Human Liver Microsomes)
| Compound | Half-life (min) | CLint (µL/min/mg) |
|---|---|---|
| Target compound | 28.5 | 45.2 |
| 5-amino-imidazol-pentanamide | 15.7 | 78.9 |
| 4-amino-indazol-butanamide | 8.3 | 112.4 |
| 4-amino-pyrazol-3-yl-butanamide | 32.1 | 39.8 |
Analysis :
- The target compound exhibits moderate metabolic stability, with a half-life of 28.5 minutes, superior to the imidazole and indazole analogs. This is attributed to reduced oxidative metabolism at the pyrazole ring.
Toxicity Profiles
| Compound | HepG2 IC₅₀ (µM) | hERG Inhibition (IC₅₀, µM) |
|---|---|---|
| Target compound | 128 | >100 |
| 5-amino-imidazol-pentanamide | 89 | 45 |
| 4-amino-indazol-butanamide | 65 | 28 |
| 4-amino-pyrazol-3-yl-butanamide | 135 | >100 |
Implications :
- The target compound and its 3-pyrazole isomer show lower cytotoxicity (HepG2 IC₅₀ >128 µM) and negligible hERG inhibition, suggesting a favorable safety profile for therapeutic development.
Biological Activity
4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride, a compound with the molecular formula C7H12N4O·HCl, is part of the pyrazole class, known for its diverse biological activities. This compound exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
Structural Characteristics
The compound features a butanamide backbone with an amino group and a 1H-pyrazol-4-yl moiety. Its unique structure contributes to its reactivity and biological activity. The presence of both the amino group and the pyrazole ring allows for various interactions with biological targets, which can enhance its potential therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit anti-inflammatory properties. A study involving synthetic derivatives of benzoxazole containing this moiety demonstrated potent inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro. These compounds were effective in reducing mRNA expression levels of these cytokines, which are critical in inflammatory responses .
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study evaluated the effect of various synthesized compounds, including those containing the butanamide moiety, on human keratinocyte cells. The results showed that specific derivatives significantly reduced IL-6 mRNA expression levels when administered at a concentration of 10 μM (Table 1).
This indicates a strong potential for these compounds to modulate inflammatory responses effectively.Compound IL-6 mRNA Expression Level 5d 7.5 5c 4.6 5f 7.2 5m 9.0 - In Vivo Studies :
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve modulation of kinase activities. Kinases are crucial in signaling pathways related to inflammation and cancer progression, making this compound a potential candidate for therapeutic applications in diseases characterized by dysregulated kinase activity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 4-amino-N-(1H-pyrazol-1-yl)butanamide | Similar amine and pyrazole structure | Different substitution pattern on the pyrazole |
| 3-amino-N-(1H-pyrazol-5-yl)butanamide | Contains an amino group at a different position | Potentially altered biological activity |
| N-(1H-pyrazol-3-yl)butanamide | Lacks amino substitution on the butanamide | May exhibit different solubility and reactivity |
This table highlights how variations in substitution patterns can influence biological activity, emphasizing the importance of structural characteristics in drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride, and how can reaction efficiency be improved?
- Methodology : The synthesis of pyrazole-containing amides typically involves coupling reactions under controlled conditions. For example, chloroacetyl chloride reacts with pyrazole derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . To improve efficiency, consider Design of Experiments (DOE) to optimize variables like temperature, solvent polarity, and stoichiometry. Parallel reaction screening using automated platforms can also identify ideal catalytic systems (e.g., Pd-mediated couplings for amide bond formation) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the butanamide backbone (δ ~2.0–3.0 ppm for methylene groups) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H] peak matching theoretical mass) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodology : Solubility issues are common with hydrochloride salts. Pre-solubilize the compound in DMSO (≤1% v/v) followed by dilution in assay buffer (e.g., PBS or HBSS). For pH-sensitive studies, use phosphate buffers (pH 7.4) or adjust with NaOH/HCl. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?
- Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). Molecular docking (e.g., AutoDock Vina) can model interactions between the pyrazole moiety and enzyme active sites . For example, the amide group may hydrogen-bond with catalytic residues, while the pyrazole ring engages in π-π stacking .
Q. How do structural modifications (e.g., halogenation) alter pharmacological properties?
- Methodology :
- Synthetic Strategy : Introduce halogens (Cl, F) at the pyrazole C3/C5 positions via electrophilic substitution .
- SAR Analysis : Compare log (HPLC-derived), metabolic stability (microsomal assays), and target affinity (IC) between derivatives. Fluorination often enhances blood-brain barrier penetration, while chlorination increases lipophilicity .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett constants) to predict reactivity .
Q. What experimental and computational approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC, EC) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
- Machine Learning : Train models on PubChem BioAssay data to predict false positives (e.g., pan-assay interference compounds, PAINS) .
- Dose-Response Validation : Repeat assays with orthogonal methods (e.g., fluorescence vs. luminescence readouts) to confirm activity .
Q. How can reaction pathways be optimized using computational chemistry tools?
- Methodology :
- Reaction Network Analysis : Use tools like RMG (Reaction Mechanism Generator) to map possible intermediates and transition states.
- Quantum Mechanics (QM) : Calculate activation energies (e.g., at the B3LYP/6-31G* level) to identify rate-limiting steps. For example, amide bond formation may proceed via a tetrahedral intermediate stabilized by base catalysis .
- High-Throughput Screening (HTS) : Test solvent/catalyst combinations in microfluidic reactors to accelerate optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
